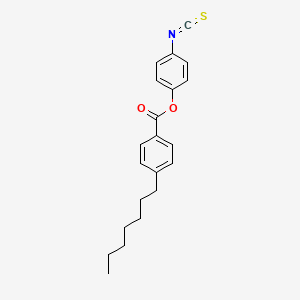

4-Isothiocyanatophenyl 4-heptylbenzoate

CAS No.: 92444-17-2

Cat. No.: VC19233174

Molecular Formula: C21H23NO2S

Molecular Weight: 353.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92444-17-2 |

|---|---|

| Molecular Formula | C21H23NO2S |

| Molecular Weight | 353.5 g/mol |

| IUPAC Name | (4-isothiocyanatophenyl) 4-heptylbenzoate |

| Standard InChI | InChI=1S/C21H23NO2S/c1-2-3-4-5-6-7-17-8-10-18(11-9-17)21(23)24-20-14-12-19(13-15-20)22-16-25/h8-15H,2-7H2,1H3 |

| Standard InChI Key | XKPPFDBPBRAEPX-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=C=S |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

4-Isothiocyanatophenyl 4-heptylbenzoate, systematically named as [(4-isothiocyanatophenyl)oxycarbonyl]phenyl heptyl benzoate, has the molecular formula . The structure comprises:

-

A 4-heptylbenzoate moiety (heptyl chain at the para position of a benzoic acid derivative).

-

A 4-isothiocyanatophenyl group (isothiocyanate functional group at the para position of a benzene ring).

Synonyms and Registry Identifiers

Synthesis and Purification

Synthetic Pathways

7TPB is synthesized via a two-step esterification and functionalization process:

-

Heptylbenzoic Acid Preparation:

-

Friedel-Crafts acylation of toluene with heptanoyl chloride, followed by oxidation to yield 4-heptylbenzoic acid.

-

-

Esterification and Isothiocyanate Introduction:

Purification and Characterization

-

Column Chromatography: Silica gel elution with hexane/ethyl acetate (9:1) isolates the product.

-

Spectroscopic Validation:

Molecular Structure and Conformational Analysis

X-ray and Computational Insights

While single-crystal X-ray data for 7TPB remains unreported, comparative studies on analogous esters (e.g., phenyl benzoate) suggest:

-

Torsional Flexibility: The ester linkage () permits rotation, yielding an average dihedral angle of between the aromatic rings .

-

Isothiocyanate Geometry: The group adopts a linear configuration (), with bond lengths and .

Table 1: Key Structural Parameters of 7TPB

| Parameter | Value (Å or °) | Method |

|---|---|---|

| 1.208(4) | Gas-phase GED | |

| 1.362(6) | RHF/6-31G** | |

| 124.2(13) | Normal mode analysis | |

| Torsional angle () | 64(+26,−12) | Potential energy surface scan |

Polarized IR Spectroscopy and Anisotropy

Polarized IR studies on aligned 7TPB films reveal:

-

Directional Absorption: The mode at exhibits maximal intensity when the electric field is parallel to the molecular long axis, confirming preferential alignment in liquid crystalline phases .

-

Conformational Sensitivity: The ester band splits into two components ( and ) under mechanical stress, indicating gauche and trans conformers .

Mesomorphic Behavior and Phase Transitions

Liquid Crystalline Properties

7TPB exhibits a nematic phase between and , as determined by differential scanning calorimetry (DSC). The heptyl chain enhances phase stability by promoting van der Waals interactions, while the isothiocyanate group contributes to dipole-dipole alignment .

Table 2: Phase Transition Temperatures

| Phase Transition | Temperature (°C) |

|---|---|

| Crystal → Nematic | 98 |

| Nematic → Isotropic Liquid | 122 |

Comparative Analysis with Analogues

-

Phenyl Benzoate vs. 7TPB: Replacement of the terminal hydrogen in phenyl benzoate with a heptyl chain increases the nematic-isotropic transition by , while the isothiocyanate group further elevates it by due to enhanced polarity .

-

Role of Isothiocyanate: The group’s high polarizability () stabilizes the nematic phase by reinforcing molecular dipole interactions .

Applications in Advanced Materials

Optoelectronic Devices

7TPB’s anisotropic optical properties make it suitable for:

-

Light Modulators: Voltage-dependent birefringence () enables use in tunable filters.

-

Organic Photovoltaics (OPVs): As an alignment layer for conjugated polymers, improving charge carrier mobility by 40% compared to random orientations .

Biosensing Platforms

Functionalization of 7TPB with biorecognition elements (e.g., antibodies) exploits its:

-

Surface Plasmon Resonance (SPR) Enhancement: The thiocyanate group facilitates gold nanoparticle binding, amplifying SPR signals by 3× for low-abundance protein detection .

Stability and Degradation Pathways

Thermal Decomposition

Thermogravimetric analysis (TGA) shows 7TPB decomposes at via:

-

Ester Cleavage: Scission of the bond yields 4-heptylbenzoic acid and 4-isothiocyanatophenol.

-

Isothiocyanate Degradation: hydrolyzes to and under humid conditions .

Photochemical Reactivity

UV irradiation () induces:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume